molecular formula C32H41BrN9O2P B12395643 Egfr-IN-82

Egfr-IN-82

Cat. No.: B12395643
M. Wt: 694.6 g/mol
InChI Key: FQRDFGLNAOZTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Egfr-IN-82 involves several synthetic routes and reaction conditions. One of the methods includes the use of specific reagents and catalysts to achieve the desired chemical structure. The detailed synthetic route and reaction conditions are often proprietary and may involve multiple steps, including the formation of key intermediates and final purification processes . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring consistency, purity, and yield.

Chemical Reactions Analysis

Egfr-IN-82 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

Egfr-IN-82 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of EGFR and its downstream signaling pathways.

    Biology: Employed in cellular and molecular biology experiments to investigate the role of EGFR in cell proliferation, differentiation, and survival.

    Medicine: Explored as a potential therapeutic agent for the treatment of non-small cell lung cancer and other cancers with EGFR mutations.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting EGFR

Comparison with Similar Compounds

Egfr-IN-82 can be compared with other similar compounds, such as:

Properties

Molecular Formula

C32H41BrN9O2P

Molecular Weight

694.6 g/mol

IUPAC Name

5-bromo-2-N-[4-[4-[3-(dimethylamino)azetidin-1-yl]piperidin-1-yl]-2-methoxy-5-methylphenyl]-4-N-(5-dimethylphosphorylquinoxalin-6-yl)pyrimidine-2,4-diamine

InChI

InChI=1S/C32H41BrN9O2P/c1-20-15-26(28(44-4)16-27(20)41-13-9-21(10-14-41)42-18-22(19-42)40(2)3)38-32-36-17-23(33)31(39-32)37-25-8-7-24-29(35-12-11-34-24)30(25)45(5,6)43/h7-8,11-12,15-17,21-22H,9-10,13-14,18-19H2,1-6H3,(H2,36,37,38,39)

InChI Key

FQRDFGLNAOZTSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N2CCC(CC2)N3CC(C3)N(C)C)OC)NC4=NC=C(C(=N4)NC5=C(C6=NC=CN=C6C=C5)P(=O)(C)C)Br

Origin of Product

United States

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